molecular formula C9H11NO B142786 2-Cyclopropyl-4-methylpyridine 1-oxide CAS No. 158902-33-1

2-Cyclopropyl-4-methylpyridine 1-oxide

Cat. No. B142786
CAS RN: 158902-33-1
M. Wt: 149.19 g/mol
InChI Key: LNSSNMBSRZJBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-4-methylpyridine 1-oxide (CPMPO) is a stable radical that is commonly used as a spin probe in electron paramagnetic resonance (EPR) spectroscopy. It has a unique structure that allows it to interact with biological molecules and provide valuable information about their structure and function. In

Mechanism Of Action

2-Cyclopropyl-4-methylpyridine 1-oxide works by interacting with biological molecules and changing their electron spin state. This change in spin state can be detected using EPR spectroscopy, providing valuable information about the structure and function of the molecule.
Biochemical and Physiological Effects
2-Cyclopropyl-4-methylpyridine 1-oxide has been shown to have minimal effects on the biochemical and physiological properties of biological molecules. It is non-toxic and does not interfere with the normal function of the molecule being studied.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Cyclopropyl-4-methylpyridine 1-oxide is its stability, which allows it to be stored for long periods of time without degradation. It is also relatively easy to synthesize and purify, making it a cost-effective spin probe for EPR spectroscopy.
However, one limitation of 2-Cyclopropyl-4-methylpyridine 1-oxide is its size, which can limit its ability to penetrate biological membranes and interact with some biological molecules. Additionally, its interaction with biological molecules can be affected by factors such as pH and temperature, which can complicate experimental design.

Future Directions

There are several future directions for the use of 2-Cyclopropyl-4-methylpyridine 1-oxide in scientific research. One area of interest is the development of new spin probes that can interact with specific types of biological molecules, such as RNA or carbohydrates. Another area of interest is the use of 2-Cyclopropyl-4-methylpyridine 1-oxide in combination with other techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to provide a more complete picture of the structure and function of biological molecules.
Conclusion
In conclusion, 2-Cyclopropyl-4-methylpyridine 1-oxide is a valuable spin probe for EPR spectroscopy that has a wide range of scientific research applications. Its stability, ease of synthesis, and minimal effects on biological molecules make it a cost-effective and reliable tool for studying the structure and function of biological molecules. While there are limitations to its use, ongoing research is exploring new ways to overcome these limitations and expand the use of 2-Cyclopropyl-4-methylpyridine 1-oxide in scientific research.

Synthesis Methods

The synthesis of 2-Cyclopropyl-4-methylpyridine 1-oxide involves the reaction of 2-cyclopropyl-4-methylpyridine with hydrogen peroxide in the presence of a catalyst such as iron(III) chloride. The reaction produces 2-Cyclopropyl-4-methylpyridine 1-oxide as a stable radical that can be purified and used in EPR spectroscopy.

Scientific Research Applications

2-Cyclopropyl-4-methylpyridine 1-oxide is widely used in scientific research to study the structure and function of biological molecules such as proteins, lipids, and DNA. It is a versatile spin probe that can be used to investigate a wide range of biological systems, from membrane proteins to cellular organelles.

properties

CAS RN

158902-33-1

Product Name

2-Cyclopropyl-4-methylpyridine 1-oxide

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-cyclopropyl-4-methyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C9H11NO/c1-7-4-5-10(11)9(6-7)8-2-3-8/h4-6,8H,2-3H2,1H3

InChI Key

LNSSNMBSRZJBRR-UHFFFAOYSA-N

SMILES

CC1=CC(=[N+](C=C1)[O-])C2CC2

Canonical SMILES

CC1=CC(=[N+](C=C1)[O-])C2CC2

synonyms

Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.